4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide
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Overview
Description
4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is a chemical compound with the molecular formula C10H6Cl2N2O2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 4 and 4’ positions, and the nitrogen atoms are oxidized to form N,N’-dioxide. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide typically involves the oxidation of 4,4’-Dichloro-2,2’-bipyridine. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to form the N,N’-dioxide.
Industrial Production Methods
Industrial production of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the N,N’-dioxide back to the parent bipyridine compound.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 4,4’-Dichloro-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential cytotoxic effects against cancer cells.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s cytotoxic effects are attributed to its ability to bind to amines in cancer cells, activating them through nucleophilic displacement of chloride ions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichloro-2,2’-bipyridine: The parent compound without the N,N’-dioxide oxidation.
4,4’-Dipyridyl N,N’-dioxide: A similar compound without the chlorine substitutions.
4,4’-Diamino-2,2’-bipyridine: A derivative with amino groups instead of chlorine.
Uniqueness
4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide is unique due to the presence of both chlorine substitutions and N,N’-dioxide oxidation. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(4-chloro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-1-3-13(15)9(5-7)10-6-8(12)2-4-14(10)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWLTCAPVOCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C2C=C(C=C[N+]2=O)Cl)C=C1Cl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722659 |
Source
|
Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84175-08-6 |
Source
|
Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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